Benzimidazole-Fused Heterocycle Precursor vs. Unsubstituted Core
CAS 61452-16-2 has documented utility as a reagent in the preparation of benzimidazole-fused heterocycles, a synthetic application not reported for the unsubstituted 5,6-dihydro-4H-1,3-thiazin-2-amine core (CAS 30480-64-9) in the available technical literature . While the unsubstituted core serves as a general scaffold for iNOS inhibitor development [1], the N-(4-methoxyphenyl) substitution directs the compound toward benzimidazole-fused heterocycle synthesis, representing a distinct and validated synthetic pathway .
| Evidence Dimension | Documented synthetic application |
|---|---|
| Target Compound Data | Reagent for benzimidazole-fused heterocycle preparation |
| Comparator Or Baseline | 5,6-Dihydro-4H-1,3-thiazin-2-amine (CAS 30480-64-9); no documented benzimidazole-fused heterocycle application in available technical sources |
| Quantified Difference | Qualitative difference: application specificity |
| Conditions | Synthetic methodology context |
Why This Matters
This distinction identifies CAS 61452-16-2 as the appropriate precursor for benzimidazole-fused heterocycle synthesis, whereas the unsubstituted core is not validated for this application, enabling researchers to select the correct reagent for target-oriented synthesis.
- [1] Moore, W. M., et al. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. J Med Chem. 1996;39(3):669-672. (Referenced via iNOS inhibitor context for 1,3-thiazin-2-amine scaffold) View Source
